

Spectroscopic Data Landscape of Methyl 3-amino-5-methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-amino-5-methylbenzoate

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Introduction

Methyl 3-amino-5-methylbenzoate is a small organic molecule with potential applications in pharmaceutical and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and confirming the identity of synthesized compounds. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 3-amino-5-methylbenzoate**, alongside generalized experimental protocols for acquiring such data.

Note: Experimental spectroscopic data for **Methyl 3-amino-5-methylbenzoate** is not readily available in public databases. The data presented herein is predicted using computational models and should be used as a reference for experimental validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 3-amino-5-methylbenzoate**. These predictions were generated using established computational algorithms.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Methyl 3-amino-5-methylbenzoate** (Solvent: CDCl_3 , Reference: TMS)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (C2-H)	6.85	Singlet	1H
Ar-H (C4-H)	6.60	Singlet	1H
Ar-H (C6-H)	7.10	Singlet	1H
-OCH ₃	3.85	Singlet	3H
Ar-CH ₃	2.30	Singlet	3H
-NH ₂	3.70	Broad Singlet	2H

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Methyl 3-amino-5-methylbenzoate** (Solvent: CDCl_3)

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	167.5
C3 (-NH ₂)	146.0
C5 (-CH ₃)	138.0
C1	131.0
C6	120.0
C2	118.0
C4	115.0
-OCH ₃	52.0
Ar-CH ₃	21.5

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Methyl 3-amino-5-methylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch (-CH ₃)
1720-1700	Strong	C=O stretch (ester)
1620-1580	Strong	N-H bend and Aromatic C=C stretch
1450-1400	Medium	Aromatic C=C stretch
1300-1200	Strong	C-O stretch (ester)
1100-1000	Medium	C-N stretch

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for **Methyl 3-amino-5-methylbenzoate** (Electron Ionization)

m/z	Predicted Relative Intensity (%)	Possible Fragment
165	100	[M] ⁺ (Molecular Ion)
134	75	[M - OCH ₃] ⁺
106	50	[M - COOCH ₃] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **Methyl 3-amino-5-methylbenzoate**. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should dissolve the compound completely.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- **Data Acquisition:**
 - Transfer the solution to a clean NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ^{13}C . Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

- **Sample Preparation:**
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

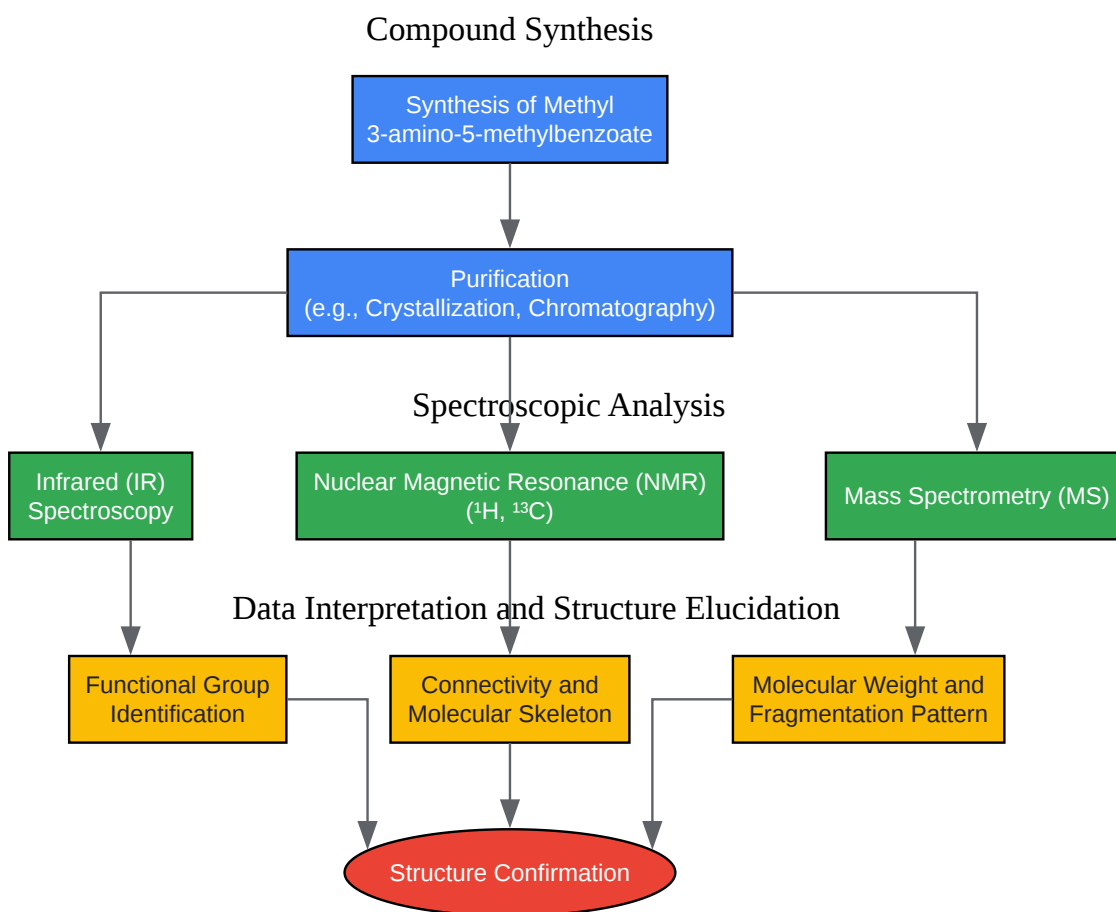
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a newly synthesized compound such as **Methyl 3-amino-5-methylbenzoate**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a compound.

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